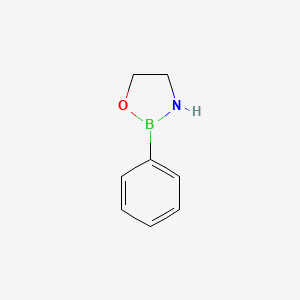
1-Methyl-2-propylcyclopentane
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-Methyl-2-propylcyclopentane is an organic compound with the molecular formula C9H18 . It belongs to the class of cycloalkanes, which are saturated hydrocarbons containing carbon atoms arranged in a ring structure. This compound is characterized by a cyclopentane ring substituted with a methyl group and a propyl group at the 1 and 2 positions, respectively .
Métodos De Preparación
The synthesis of 1-Methyl-2-propylcyclopentane can be achieved through various methods. One common approach involves the alkylation of cyclopentane with appropriate alkyl halides under Friedel-Crafts conditions. For instance, cyclopentane can be reacted with methyl chloride and propyl chloride in the presence of a Lewis acid catalyst such as aluminum chloride to yield this compound .
Industrial production methods typically involve the catalytic hydrogenation of corresponding alkenes or alkynes. This process is carried out under high pressure and temperature conditions using catalysts such as palladium or platinum on carbon .
Análisis De Reacciones Químicas
1-Methyl-2-propylcyclopentane undergoes various chemical reactions, including:
Common reagents and conditions used in these reactions include oxidizing agents like potassium permanganate, reducing agents like hydrogen gas with metal catalysts, and halogenating agents like chlorine or bromine under UV light .
Aplicaciones Científicas De Investigación
1-Methyl-2-propylcyclopentane has several scientific research applications:
Chemistry: It is used as a model compound in studies of cycloalkane reactivity and stereochemistry.
Biology: Research on its biological activity and potential as a bioactive molecule is ongoing.
Industry: It is utilized in the synthesis of various fine chemicals and as a solvent in organic reactions.
Mecanismo De Acción
The mechanism of action of 1-Methyl-2-propylcyclopentane involves its interaction with specific molecular targets and pathways. For instance, in oxidation reactions, the compound undergoes electron transfer processes leading to the formation of oxidized products. The exact molecular targets and pathways depend on the specific reaction conditions and reagents used .
Comparación Con Compuestos Similares
1-Methyl-2-propylcyclopentane can be compared with other similar cycloalkanes such as:
Cyclopentane: The parent compound with no substituents.
1-Methylcyclopentane: A cyclopentane ring with a single methyl group.
2-Propylcyclopentane: A cyclopentane ring with a single propyl group.
The uniqueness of this compound lies in its specific substitution pattern, which influences its chemical reactivity and physical properties .
Propiedades
Número CAS |
3728-57-2 |
|---|---|
Fórmula molecular |
C9H18 |
Peso molecular |
126.24 g/mol |
Nombre IUPAC |
1-methyl-2-propylcyclopentane |
InChI |
InChI=1S/C9H18/c1-3-5-9-7-4-6-8(9)2/h8-9H,3-7H2,1-2H3 |
Clave InChI |
ADQJFBQXLAAVQA-UHFFFAOYSA-N |
SMILES canónico |
CCCC1CCCC1C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![2-[4-[2-(3,4-Dimethoxyphenyl)ethylamino]-5,6-dimethylpyrrolo[2,3-d]pyrimidin-7-yl]ethanol](/img/structure/B14171787.png)
![(2S)-2-[(2R)-2-(Methoxymethoxy)-2-phenylethyl]-1-methylpiperidine](/img/structure/B14171794.png)

![2-Butyl-5-[(4-chlorophenyl)ethynyl]tellurophene](/img/structure/B14171814.png)
phosphane](/img/structure/B14171820.png)
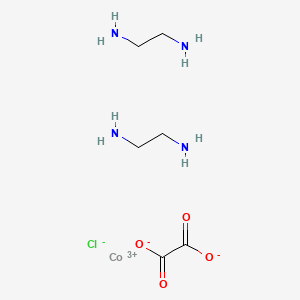

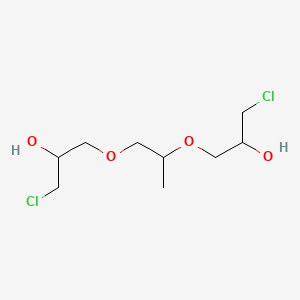

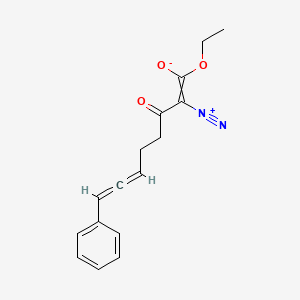
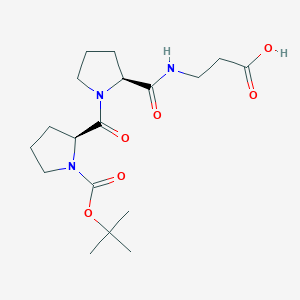
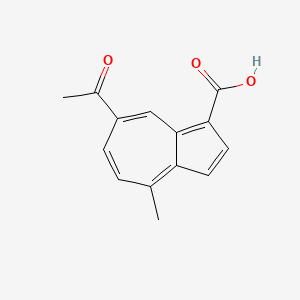
![7-[(2-amino-2-phenylacetyl)amino]-3-chloro-8-oxo-1-azabicyclo[4.2.0]oct-2-ene-2-carboxylic acid](/img/structure/B14171860.png)
